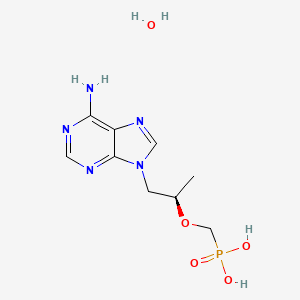
Tenofovir
Descripción general
Descripción
Tenofovir is an antiviral medicine used to treat HIV and chronic hepatitis B . It is a nucleotide analog and is administered orally, often in combination with other antiretroviral drugs . The active substance is tenofovir, while Tenofovir Disoproxil Fumarate (TDF) is a prodrug used because of its better absorption in the gut .
Synthesis Analysis
Tenofovir synthesis has been improved over time. Starting from acyclic precursor diaminomalononitrile, a four-step protocol to tenofovir allows for vertical integration for more manufacturers . A de novo practical synthesis of Tenofovir Alafenamide Fumarate (TAF) circumventing tenofovir has also been accomplished .Molecular Structure Analysis
Tenofovir Disoproxil Fumarate (TDF) is marketed under its most stable form . The crystal structure of Tenofovir Disoproxil has been analyzed using single crystal X-ray diffraction .Chemical Reactions Analysis
The thermal decomposition of Tenofovir Disoproxil Fumarate (TDF) has been studied using thermogravimetry, differential scanning calorimetry, and thermogravimetric analysis coupled with Fourier transform infrared spectroscopy .Physical And Chemical Properties Analysis
Tenofovir appears as a powder . Its melting point is between 276-280°C .Aplicaciones Científicas De Investigación
Tenofovir hydrate, known chemically as ®-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid hydrate, is a compound with several unique applications in scientific research. Below is a comprehensive analysis of its applications, each detailed in separate sections.
Hepatitis B Therapy
In the treatment of chronic hepatitis B virus (HBV) infection, tenofovir hydrate is employed due to its antiviral properties. It helps in reducing the hepatitis B surface antigen levels, which is a marker of the virus’s presence and replication in the body .
COVID-19 Research
During the COVID-19 pandemic, tenofovir hydrate was repurposed to explore its effectiveness against SARS-CoV-2 infection. Its role in the treatment of COVID-19 is based on its antiviral properties, which have been hypothesized to be effective against coronavirus infections .
Renal Toxicity and Bone Density Studies
Tenofovir hydrate’s prodrugs, such as tenofovir disoproxil fumarate (TDF), have been associated with renal toxicity and bone density changes. Research into tenofovir hydrate includes studying these side effects and developing safer alternatives like tenofovir alafenamide (TAF) .
Pharmacokinetic Optimization
Scientific research into tenofovir hydrate also involves optimizing its pharmacokinetic properties. This includes enhancing oral bioavailability and increasing intestinal and plasma stability, as well as intracellular accumulation .
Combination Therapies
Tenofovir hydrate is often used in combination with other drugs to enhance therapeutic efficacy. For example, it is combined with pegylated interferon-α for a more effective long-term reduction in hepatitis B surface antigen levels .
Safety and Efficacy Assessments
Ongoing research is dedicated to assessing the safety and efficacy of tenofovir hydrate in various therapeutic contexts. This includes comprehensive literature reviews and clinical trials to better understand its impact on different patient populations .
Mecanismo De Acción
Target of Action
Tenofovir hydrate primarily targets the HIV-1 reverse transcriptase . This enzyme is crucial for the replication of HIV, as it converts the virus’s RNA into DNA, which is then integrated into the host cell’s genome .
Mode of Action
Once activated by bi-phosphorylation, tenofovir acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . Tenofovir competes with the natural substrate, deoxyadenosine 5’-triphosphate, and causes DNA chain termination .
Biochemical Pathways
Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It is determined as an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base . The antiviral activities of tenofovir were first reported in 1993 .
Pharmacokinetics
Tenofovir’s pharmacokinetics have been evaluated following intravenous infusion over 60 minutes at two dose levels (1 and 3 mg/kg/day) in a phase I/II dose-escalation monotherapy study in 20 HIV-infected patients . On average, renal clearance has been estimated to be approximately 160 ml/h/kg (approximately 210 ml/min), which is in excess of the glomerular filtration rate .
Result of Action
Tenofovir has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In phase 3 clinical trials, tenofovir presented a similar efficacy than efavirenz in treatment-naive HIV patients . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable .
Action Environment
These two formulations have very different pharmacokinetics, which seem to affect their efficacy and safety . Environmental factors such as the patient’s diet can influence the bioavailability of tenofovir .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINIEAOMWQJGBW-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(R)-2-(Phosphonomethoxy)propyl]adenine monohydrate | |
CAS RN |
206184-49-8 | |
| Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206184-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206184498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 206184-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOFOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YXE507IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



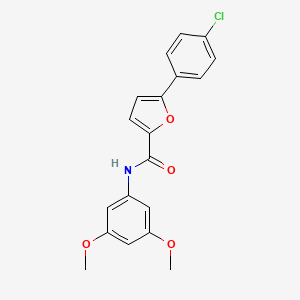
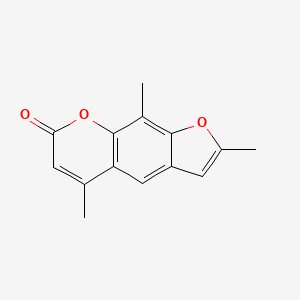
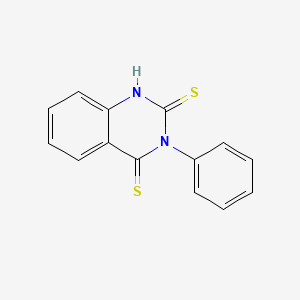

![4-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2-(trifluoromethyl)quinazoline](/img/structure/B1662433.png)
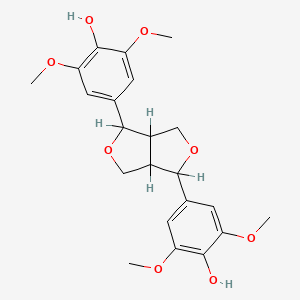
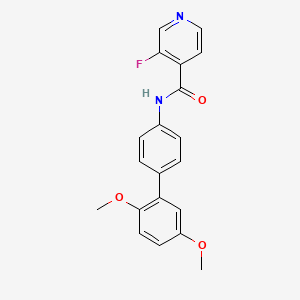
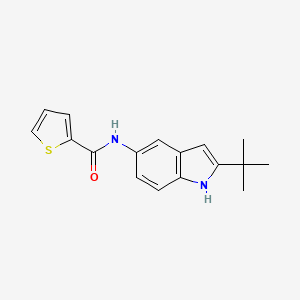
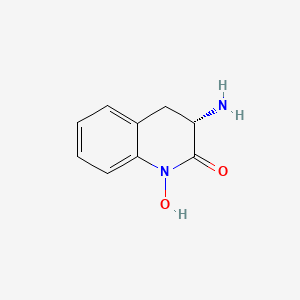

![(1R,2S,3S,4S,4aR)-1,2,3,4,7-pentahydroxy-2,3,4,4a,5,11b-hexahydro-1H-[1,3]dioxolo[4,5-j]phenanthridin-6-one](/img/structure/B1662441.png)


